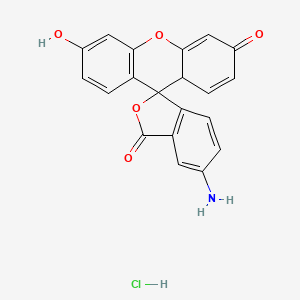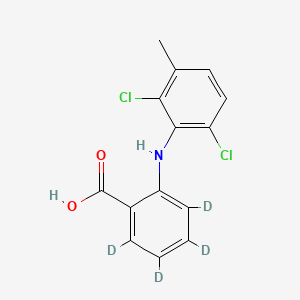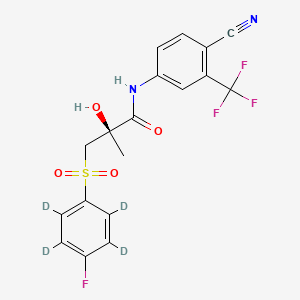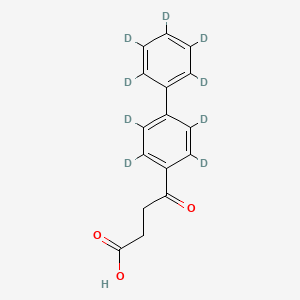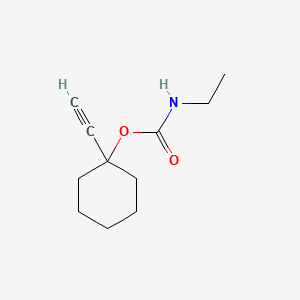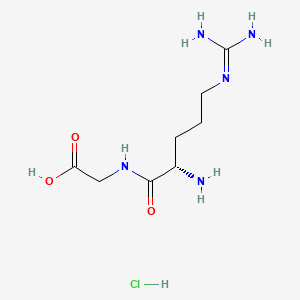![molecular formula C14H10F3NO2 B564437 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid CAS No. 883241-16-5](/img/structure/B564437.png)
6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Vue d'ensemble
Description
“6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid” is a derivative of pyridine . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid” is likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving “6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid” are likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid” are likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Applications De Recherche Scientifique
Chemical Properties and Reactivity
Research on compounds structurally related to "6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid" often explores their physicochemical properties, such as solubility, stability, and reactivity under various conditions. For instance, studies on perfluorinated acids highlight the importance of understanding the physicochemical properties and environmental behavior of such compounds, indicating that their structure significantly influences their partitioning behavior and environmental persistence (Rayne & Forest, 2009).
Potential Applications
The applications of compounds similar to "6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid" span across various domains, including but not limited to medicinal chemistry, environmental science, and materials science. For example, studies on ursolic acid demonstrate its therapeutic potential in managing neurodegenerative and psychiatric diseases, showcasing how chemical compounds can be explored for their bioactive properties (Ramos-Hryb et al., 2017).
Research Methodologies
The methodologies employed in studying these compounds often involve a combination of synthetic chemistry, computational modeling, and biological assays to elucidate their mechanisms of action, potential uses, and environmental impacts. For instance, the synthesis and application of novel chemosensors based on specific chemical scaffolds highlight the innovative approaches taken to detect and quantify various analytes, indicating a pathway for developing sensors or probes based on "6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid" or its derivatives (Roy, 2021).
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-2-7-11(13(19)20)12(18-8)9-3-5-10(6-4-9)14(15,16)17/h2-7H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGUBPKDGLBTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652690 | |
| Record name | 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
CAS RN |
883241-16-5 | |
| Record name | 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


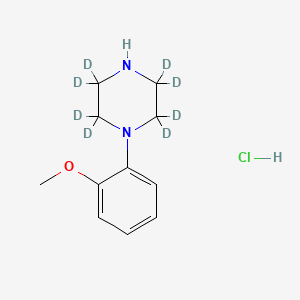

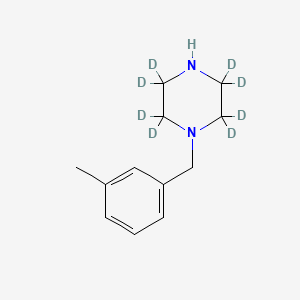
![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
